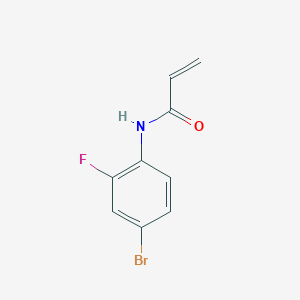

N-(4-bromo-2-fluorophenyl)acrylamide

Description

N-(4-bromo-2-fluorophenyl)acrylamide is an acrylamide derivative featuring a bromine atom at the para position and a fluorine atom at the ortho position on the phenyl ring. Acrylamides are critical in medicinal chemistry due to their bioisosteric properties and versatility in drug design, particularly in kinase inhibition and anti-inflammatory applications .

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h2-5H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHUTGPQKUXLNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)acrylamide typically involves the reaction of 4-bromo-2-fluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N-(4-bromo-2-fluorophenyl)acrylamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)acrylamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Addition Reactions: The double bond in the acrylamide group can participate in addition reactions with electrophiles and nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Addition Reactions: Reagents such as hydrogen halides or organometallic compounds can be used, often in the presence of catalysts.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacrylamides, while addition reactions can produce saturated or partially saturated derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)acrylamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Industry: It can be used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The acrylamide group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituents on the phenyl ring significantly influence the electronic and steric properties of acrylamide derivatives. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Electronic Properties of Selected Acrylamides

Key Observations :

- Polar Groups : Sulfamoyl (SO₂NH₂) in increases hydrophilicity, while methoxy and hydroxyl groups in and enhance hydrogen-bonding interactions .

Key Observations :

- Anti-inflammatory Activity : Hydroxyl and methoxy substituents (e.g., and ) correlate with potent anti-inflammatory effects, likely due to interactions with cellular targets like COX-2 or NF-κB .

Key Observations :

- General Synthesis : Acrylamides are often synthesized via amide coupling or cyclocondensation, with halogenated precursors requiring careful handling .

- Spectral Trends : IR peaks for NH (3305–3430 cm⁻¹) and CONH (1654–1730 cm⁻¹) are consistent across analogs, while ¹H NMR signals for aromatic protons vary with substituents .

Biological Activity

N-(4-bromo-2-fluorophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

N-(4-bromo-2-fluorophenyl)acrylamide features a bromine and fluorine substituent on a phenyl ring, connected to an acrylamide group. Its molecular formula is C10H8BrFNO, with a molecular weight of approximately 244.06 g/mol. The presence of halogen atoms often enhances the pharmacological profile of compounds by influencing their interactions with biological targets.

The biological activity of N-(4-bromo-2-fluorophenyl)acrylamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents can enhance the compound's binding affinity and specificity, potentially modulating the activity of these targets. For instance, the compound may act as an inhibitor or modulator in various signaling pathways, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that N-(4-bromo-2-fluorophenyl)acrylamide exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities suggest strong potential for use in treating infections:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Potential

In addition to its antimicrobial properties, N-(4-bromo-2-fluorophenyl)acrylamide has been explored for its anticancer activity. Similar acrylamide derivatives have been shown to inhibit cancer cell proliferation by interfering with critical cell signaling pathways, such as those involving the epidermal growth factor receptor (EGFR). The specific mechanism may involve covalent binding to target proteins, leading to altered cellular responses .

Case Studies and Research Findings

- Inhibition of NF-κB Activity : A study demonstrated that related compounds significantly inhibited NF-κB activation induced by lipopolysaccharides (LPS), suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the phenyl ring can significantly affect biological activity. For instance, introducing electron-withdrawing groups tends to enhance antimicrobial efficacy while maintaining low toxicity profiles .

- Molecular Docking Studies : Computational studies using molecular docking simulations have illustrated that N-(4-bromo-2-fluorophenyl)acrylamide can effectively bind to various protein targets, indicating its potential as a lead compound in drug development.

Q & A

Q. What are the standard synthetic routes for N-(4-bromo-2-fluorophenyl)acrylamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a quinazoline derivative was prepared by reacting 4-chloro-6,7-dimethoxyquinazoline with 4-bromo-2-fluoroaniline in isopropanol using DIPEA as a base at 90°C. Purification via combi-flash column chromatography (0–15% EtOAc/heptane) yielded the product with 80% efficiency . Similarly, acrylamide derivatives are often synthesized using ethyl chloroformate and N-methylmorpholine in dichloromethane, followed by neutral hydroxylamine addition in THF .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substitution patterns and acrylamide geometry (e.g., trans-configuration indicated by a coupling constant J = 15.9 Hz in DMSO-d6) .

- LCMS : For molecular ion detection (e.g., m/z 378.1 [M+1]+) .

- IR spectroscopy : To identify functional groups like acrylamide carbonyl (1,730 cm⁻¹) and bromine/fluorine substituents .

Q. How is crystallographic data for this compound analyzed?

Single-crystal X-ray diffraction (e.g., Bruker APEX DUO CCD) is used to determine crystal parameters (space group, unit cell dimensions). Refinement via SHELXL resolves bond lengths and angles, while ORTEP-3 generates thermal ellipsoid plots for visualizing molecular geometry .

Advanced Research Questions

Q. How can low yields in coupling reactions be optimized?

Contradictory yields may arise from steric hindrance or electronic effects of the bromo-fluoro substituents. Strategies include:

- Using polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Introducing coupling catalysts (e.g., Pd-based catalysts for Buchwald-Hartwig amination) .

- Monitoring reaction progress via TLC to isolate intermediates and minimize side reactions .

Q. How to resolve discrepancies in crystallographic refinement?

Data conflicts (e.g., twinning, disorder) require:

- Reassessing data collection parameters (e.g., resolution, redundancy).

- Applying SHELXL’s TWIN/BASF commands for twinned structures .

- Validating hydrogen bonding and π-π stacking interactions via PLATON or Mercury .

Q. What in vitro assays evaluate its bioactivity?

Q. How does computational modeling predict its reactivity?

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps), while molecular docking (AutoDock Vina) predicts binding affinities to targets like tyrosine kinases. Substituent effects (e.g., bromine’s electronegativity) are modeled to optimize drug-likeness .

Methodological Tables

Table 1: Key Synthetic Conditions and Yields

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 4-Bromo-2-fluoroaniline, DIPEA, isopropanol, 90°C | 80% | |

| Hydroxamate Formation | Ethyl chloroformate, THF, hydroxylamine | 64–69% |

Table 2: Bioactivity Data for Derivatives

| Compound | Assay Type | Result | Reference |

|---|---|---|---|

| D14 | Antitumor (MTT) | IC50 = 12 µM | |

| 3a | Antioxidant (NO scavenging) | 58% inhibition at 100 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.